molecular formula C21H27NO5S B2529906 N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide CAS No. 1795491-83-6

N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No. B2529906
CAS RN: 1795491-83-6
M. Wt: 405.51
InChI Key: LWOPUKIMOLUENB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted acetamide derivatives, including those with a furan moiety, has been demonstrated through various methods. In one approach, novel compounds with antibacterial properties, specifically pyrazoline derivatives, were synthesized by cyclizing -1-[2-(alkoxy)phenyl]-3-(furan-2-yl) prop-2-en-1-one with N-substituted phenyl hydrazine in the presence of acetic acid in ethanol. The reaction conditions facilitated the formation of the desired products, which were then confirmed through IR, ^1H NMR, ^13C NMR, ESI-MS spectral data, and elemental analyses . Another method involved a one-pot three-component synthesis of N-(furan-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives. This process utilized 2-naphthol, aldehydes, and amides in the presence of DBU as a catalyst in ethanol under reflux conditions for 110-120 minutes. This synthesis route is noted for its good yields, environmental friendliness, straightforward protocol, short reaction times, and mild reaction conditions .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. Infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and electrospray ionization mass spectrometry (ESI-MS) were employed to determine the structural details of the synthesized pyrazoline derivatives . These techniques are crucial for confirming the presence of specific functional groups and the overall molecular framework of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by cyclization and condensation steps. The cyclization of enone precursors with phenyl hydrazine in the presence of an acid catalyst leads to the formation of pyrazoline derivatives . The one-pot synthesis described in the second paper involves a multi-component reaction where the amide group is introduced to the furan moiety through a condensation reaction facilitated by DBU, a strong organic base . These reactions are significant for constructing the complex molecular architecture of the acetamide derivatives.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide are not detailed in the provided papers, the general properties of similar compounds can be inferred. The synthesized compounds are expected to have distinct melting points, solubilities, and stabilities based on their molecular structures. The antibacterial activity of the pyrazoline derivatives suggests that these compounds could interact with bacterial cell components, leading to their potential use as antibacterial agents. The minimum inhibitory concentration (MIC) of these compounds was determined against various bacteria, indicating their effectiveness in inhibiting bacterial growth . The environmentally friendly nature of the synthesis method for the acetamide derivatives also suggests that these compounds could be produced with minimal environmental impact .

Scientific Research Applications

Heteroaromatic Decarboxylative Claisen Rearrangement Reactions

The synthesis and application of furan-2-ylmethyl derivatives, like N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide, can be understood through studies like the one by Craig et al. (2005), which explores the decarboxylative Claisen rearrangement reactions of similar compounds. This process yields 2,3-disubstituted heteroaromatic products, highlighting the compound's potential in synthesizing complex organic structures with heteroaromatic frameworks (Craig et al., 2005).

Contrasting Diastereofacial Selectivity

The research by Paquette et al. (2003) delves into the diastereofacial selectivity of cycloadditions involving spirocyclic compounds, which include tetrahydropyran and tetrahydrofuran rings. The study reveals that the furan derivatives exhibit distinct pi-facial stereoselectivity, suggesting that compounds like N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide could be valuable in stereoselective synthetic applications (Paquette et al., 2003).

Synthesis and Biological Activity

A study by Hu Jingqian et al. (2016) on the synthesis and biological activity of a compound with a similar furan-2-ylmethyl structure indicates the potential for such molecules in herbicidal and fungicidal applications. The research highlights the intricate intermolecular interactions and the biological efficacy of these compounds, suggesting a possible research avenue for N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide in agricultural sciences (Hu Jingqian et al., 2016).

Antimicrobial and Antioxidant Activities

Research by Chkirate et al. (2019) into pyrazole-acetamide derivatives, which share structural similarities with N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide, demonstrates significant antioxidant activity. The study underlines the potential of such compounds in developing new antioxidant agents, which could have implications for pharmaceutical and nutraceutical applications (Chkirate et al., 2019).

Synthesis and Antiviral Evaluation

El-Telbani et al. (2011) synthesized a series of 1-arylpyrazoles with N- and S-glycosides, starting from 3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, showcasing the potential for antiviral applications. This suggests that compounds with a furan-2-ylmethyl component could be explored for their antiviral properties, offering a new perspective on the use of N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide in medicinal chemistry (El-Telbani et al., 2011).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(oxan-4-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5S/c1-16(2)28(24,25)20-7-5-17(6-8-20)14-21(23)22(15-19-4-3-11-27-19)18-9-12-26-13-10-18/h3-8,11,16,18H,9-10,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOPUKIMOLUENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CO2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-(4-(isopropylsulfonyl)phenyl)-N-(tetrahydro-2H-pyran-4-yl)acetamide

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